2-Methyl-2,6-diazaspiro[3.4]octane oxalate
Description
Properties
IUPAC Name |
2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUQKINHURNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate typically involves the reaction of 2-methyl-2,6-diazaspiro[3.4]octane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction scheme can be represented as follows:
2-Methyl-2,6-diazaspiro[3.4]octane+Oxalic acid→2-Methyl-2,6-diazaspiro[3.4]octane oxalate
The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[3.4]octane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Drug Development
Due to its biological activity, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate may serve as a lead compound for developing drugs targeting neurological conditions. Initial studies suggest that it interacts with neurotransmitter receptors and metabolic enzymes, indicating potential therapeutic effects in treating disorders such as anxiety and depression .
Case Study: Neurotransmitter Receptor Interaction
- Objective : Investigate the interaction of this compound with serotonin receptors.
- Method : In vitro binding assays were conducted.
- Findings : The compound exhibited a moderate affinity for the 5-HT1A receptor subtype, suggesting its potential use in developing antidepressants.
Bioisosteric Replacement
The compound has been explored as a bioisostere for piperazine in drug design. Replacing piperazine with this compound in drug candidates has shown to enhance selectivity and reduce off-target effects, thereby improving therapeutic profiles .
Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in constructing complex molecular architectures that are otherwise difficult to achieve.
Synthesis Routes:
- Route A : Annulation of cyclopentane derivatives.
- Route B : Multi-step synthesis involving halogenation and substitution reactions.
These methods allow for the efficient production of diverse azaspiro compounds that can be further modified for specific applications .
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with target molecules, potentially leading to the inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Features of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate and Analogues
Key Observations:
Smaller spiro rings (e.g., 3.3) may exhibit higher metabolic stability but reduced solubility .
Substituents :
- Methyl groups (e.g., at N2) enhance lipophilicity, influencing blood-brain barrier penetration for CNS-targeted drugs .
- tert-Boc groups are commonly used as protecting groups during synthesis, as seen in intermediates like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate .
Salt Forms :
- Oxalate salts improve aqueous solubility compared to free bases, critical for bioavailability .
- Hemioxalate forms (e.g., 2-Oxa-6-azaspiro[3.4]octane) balance solubility and molecular weight for specific applications .
Challenges and Limitations
- Structure-Activity Relationship (SAR): Despite structural similarities, bioactivity varies unpredictably.
- Synthetic Complexity : tert-Butyl-protected derivatives involve additional deprotection steps, complicating scale-up .
Biological Activity
2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a unique compound characterized by its spirocyclic structure, which contributes to its distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting central nervous system disorders and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₆N₂O₄, with a molecular weight of approximately 216.24 g/mol. Its structure features a spirocyclic arrangement that enhances its biological activity by allowing for unique interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a ligand that binds to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions that can lead to the inhibition or activation of specific pathways.
Potential Targets
- Neurotransmitter Receptors : Initial studies suggest interactions with neurotransmitter receptors, which could influence various neurological pathways.
- Enzymatic Pathways : The compound may modulate enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions further.
Biological Activity Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological potential. For instance, derivatives of diazaspiro compounds have been studied for their effects on sigma-1 receptors, which are implicated in pain management and neuroprotection.
Case Study: Sigma-1 Receptor Antagonism
A recent study highlighted the development of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. These compounds enhanced the antinociceptive effect of morphine without increasing adverse effects, suggesting a promising avenue for pain management therapies .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methyl-2,7-diazaspiro[3.4]octane | Spirocyclic Amine | Different binding affinities and biological activities |
| 2-Methyl-2,5-diazaspiro[3.4]octane | Spirocyclic Amine | Variations in receptor selectivity |
| 1-Azabicyclo[2.2.2]octane | Bicyclic Amine | Exhibits different biological activity |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that can vary based on specific laboratory protocols. Its oxalate moiety contributes to solubility and reactivity in various chemical environments, making it a valuable building block for drug development.
Potential Applications
- Drug Development : Due to its biological activity, this compound may serve as a lead compound for developing new therapeutic agents.
- Organic Synthesis : Its unique structural properties allow for innovative applications in organic chemistry.
Q & A
Q. What are the key structural and physicochemical properties of 2-methyl-2,6-diazaspiro[3.4]octane oxalate?
The compound features a spirocyclic core with two nitrogen atoms at positions 2 and 6, a methyl group at position 2, and an oxalate counterion. Its molecular formula is C₉H₁₄N₂O₄ (derived from the free base C₇H₁₂N₂ and oxalic acid C₂H₂O₄). Key physicochemical parameters include:
- Density : ~1.01 g/cm³ (analogous to 6-ethyl-2,6-diazaspiro[3.4]octane) .
- Boiling point : Estimated >196°C based on similar spirocyclic amines .
- Solubility : Likely polar due to the oxalate salt; solubility in water and DMSO should be tested experimentally.
Methodological Note : Use HPLC for purity assessment (>98% as per spirocyclic analogs ), LC-MS/MS for structural confirmation , and X-ray crystallography for absolute stereochemistry determination.
Q. How can researchers synthesize this compound?
Spirocyclic diaza compounds are typically synthesized via intramolecular cyclization or ring-closing metathesis . For example:
Start with a bicyclic precursor (e.g., tert-butyl-protected 2,6-diazaspiro[3.4]octane derivatives).
Introduce the methyl group via alkylation at position 3.
Deprotect the amine and treat with oxalic acid to form the oxalate salt .
Critical Step : Monitor regioselectivity during alkylation using NMR (e.g., ¹H/¹³C) to confirm substitution at the correct nitrogen .
Q. What analytical techniques are recommended for characterizing this compound?
Advanced Research Questions
Q. How does the oxalate counterion influence the compound’s pharmacological activity?
The oxalate salt enhances aqueous solubility and bioavailability compared to the free base. However, oxalate may interact with calcium channels or renal transporters , potentially affecting in vivo distribution. Experimental Design :
Q. What are the challenges in optimizing receptor selectivity for spirocyclic diaza compounds?
Structural analogs (e.g., 5-oxa-2,6-diazaspiro[3.4]octane derivatives) show affinity for somatostatin receptor 5 (SSTR5) and α4β2 nicotinic acetylcholine receptors (nAChRs) . Key challenges include:
- Avoiding off-target binding to SSTR2 (linked to hormonal side effects) .
- Balancing lipophilicity (LogP ~0.5–1.0) to cross the blood-brain barrier while retaining solubility .
Methodology : Perform radioligand binding assays (e.g., ³H-epibatidine for nAChRs) and molecular dynamics simulations to map binding pocket interactions .
Q. How can researchers resolve contradictions in reported pharmacological data?
Discrepancies may arise from:
- Receptor isoform specificity (e.g., SSTR5 vs. SSTR2 activation).
- Species differences (e.g., murine vs. human receptor homology).
Q. Resolution Strategy :
Replicate studies using isogenic cell lines expressing humanized receptors.
Validate functional activity via cAMP inhibition assays (for SSTR5) .
Cross-reference with structural analogs (e.g., 2-azaspiro[4.4]nonane derivatives) to identify conserved pharmacophores .
Q. What in vivo models are suitable for studying metabolic stability and toxicity?
Q. How can computational methods aid in derivative design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
